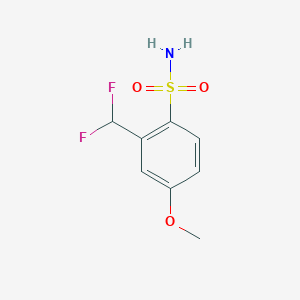
2-(Difluoromethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methoxybenzenesulfonamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and anti-inflammatory properties. DBM, however, has been found to possess unique properties that make it a promising candidate for the treatment of various diseases.
科学的研究の応用
Antitumor Applications
2-(Difluoromethyl)-4-methoxybenzenesulfonamide and its derivatives have been studied for their potential in antitumor applications. For instance, compounds from sulfonamide-focused libraries, including this compound, have been evaluated in cell-based antitumor screens. They have shown effectiveness as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002). Additionally, some derivatives have demonstrated high anticancer potential, particularly against human gastric adenocarcinoma and human colorectal adenocarcinoma (Tsai et al., 2016).
Structural and Spectroscopic Analysis
The crystal structures of derivatives of this compound have been analyzed to understand their supramolecular architecture. Such studies reveal how intermolecular interactions shape the two-dimensional and three-dimensional structures of these compounds (Rodrigues et al., 2015). Moreover, monomer spectroscopic analysis and dimer interaction energies have been evaluated for a related compound, providing insights into its molecular interactions (Karakaya et al., 2015).
Tubulin Polymerization Inhibition
Some derivatives of this compound, such as E7010 and T138067, have been found to inhibit tubulin polymerization, a critical process in cell division. This property makes them promising candidates for cancer treatment (Banerjee et al., 2005).
Photodynamic Therapy Applications
Certain derivatives have been explored for their potential in photodynamic therapy, a treatment modality for cancer. They have shown promise due to their good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II
KN-93, a compound derived from this compound, acts as an inhibitor of Ca2+/Calmodulin-dependent protein kinase II, a key enzyme in several cellular processes. This inhibitor has been synthesized through microwave-assisted methods, demonstrating its potential in therapeutic applications (Bruno et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKJTQNWMAYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
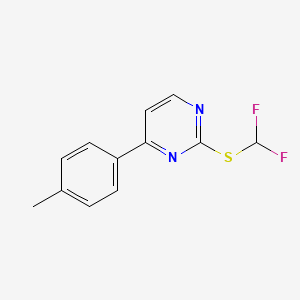
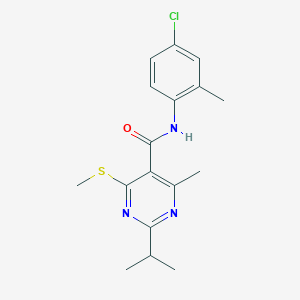


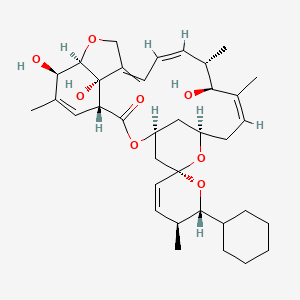
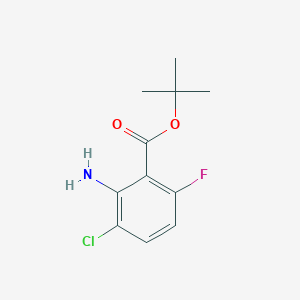
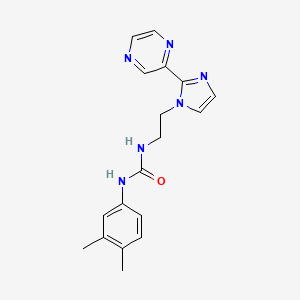
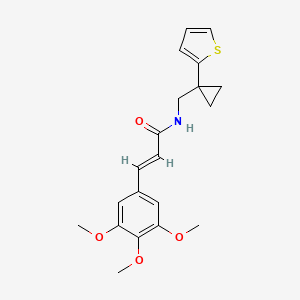

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
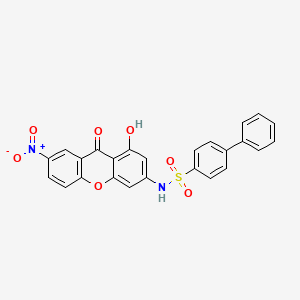
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
